Pentetate zinc trisodium
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Overview
Description
Pentetate zinc trisodium, also known as trisodium zinc diethylenetriaminepentaacetate, is a synthetic polyamino carboxylic acid. It is primarily used as a chelating agent to remove certain harmful substances from the body, particularly after radiation exposure. The compound has a molecular formula of Na₃ZnC₁₄H₁₈N₃O₁₀ and a molecular weight of 522.7 Daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentetate zinc trisodium is synthesized by reacting diethylenetriaminepentaacetic acid with zinc oxide in the presence of sodium hydroxide. The reaction conditions typically involve dissolving diethylenetriaminepentaacetic acid in water, adding zinc oxide, and then adjusting the pH with sodium hydroxide to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes the careful monitoring of pH levels, temperature, and reaction times to optimize yield and quality .
Chemical Reactions Analysis
Types of Reactions
Pentetate zinc trisodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions by exchanging zinc for a metal of greater binding capacity . This chelation process is crucial for its function as a radiomitigation agent.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include diethylenetriaminepentaacetic acid, zinc oxide, and sodium hydroxide. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products Formed
The major products formed from the reactions of this compound are stable metal complexes, which are then excreted from the body through glomerular filtration into the urine .
Scientific Research Applications
Pentetate zinc trisodium has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to sequester metal ions and form highly stable complexes.
Biology: The compound is utilized in studies involving metal ion transport and detoxification processes.
Medicine: This compound is FDA-approved for the treatment of internal contamination by transuranics, such as plutonium, americium, and curium.
Mechanism of Action
Pentetate zinc trisodium exerts its effects through chelation, where it forms stable complexes with metal ions by exchanging zinc for a metal of greater binding capacity. These radioactive chelates are then excreted by glomerular filtration into the urine . The compound targets metal ions in the circulation, interstitial fluid, and tissues, facilitating their removal from the body .
Comparison with Similar Compounds
Similar Compounds
Pentetate calcium trisodium: Another chelating agent used for similar purposes, particularly in the treatment of internal contamination by transuranics.
Potassium iodide: Used for radiation emergencies, but it works by blocking the thyroid’s uptake of radioactive iodine rather than chelation.
Uniqueness
Pentetate zinc trisodium is unique in its ability to form stable chelates with a wide range of metal ions, making it highly effective in the removal of radioactive contaminants from the body. Compared to pentetate calcium trisodium, this compound is less toxic and has a lower risk of depleting essential trace metals .
Properties
Zn-DTPA forms stable chelates with metal ions by exchanging zinc for a metal of greater binding capacity. The radioactive chelates are then excreted by glomerular filtration into the urine. In animal studies, Zn-DTPA forms less stable chelates with uranium and neptunium in vivo resulting in deposition of these elements in tissues including the bone. Zn-DTPA treatments are not expected to be effective for uranium and neptunium. Radioactive iodine is not bound by DTPA. | |
CAS No. |
125833-02-5 |
Molecular Formula |
C14H18N3Na3O10Zn |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.3Na.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;3*+1;+2/p-5 |
InChI Key |
HVASDHJNLYRZEA-UHFFFAOYSA-I |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |
125833-02-5 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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